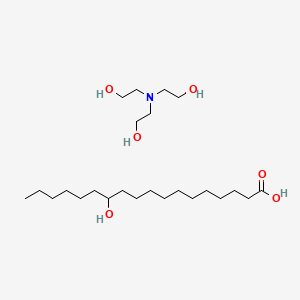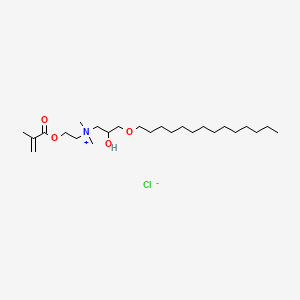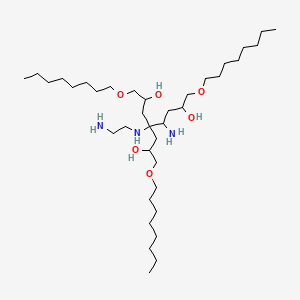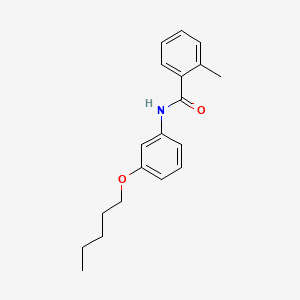
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This specific compound features a 2-methyl substitution on the benzamide core and a 3-(pentyloxy)phenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- typically involves the reaction of 2-methylbenzoic acid with an appropriate amine derivative. The process can be summarized as follows:
Starting Materials: 2-methylbenzoic acid and 3-(pentyloxy)aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 2-methylbenzoic acid is first activated by the coupling agent, forming an intermediate. This intermediate then reacts with 3-(pentyloxy)aniline to form the desired benzamide product.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar synthetic routes but on a larger scale. The process may include:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the consistency and quality of the product.
化学反应分析
Types of Reactions
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 2-methyl-N-(3-(pentyloxy)phenyl)amine.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
科学研究应用
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
相似化合物的比较
Benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- can be compared with other similar compounds, such as:
2-Methylbenzamide: Lacks the 3-(pentyloxy)phenyl group, resulting in different chemical and biological properties.
3-(Pentyloxy)benzamide:
N-Phenylbenzamide: Lacks both the 2-methyl and 3-(pentyloxy) substitutions, making it less specific in its interactions.
The uniqueness of benzamide, 2-methyl-N-(3-(pentyloxy)phenyl)- lies in its specific substitutions, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
55814-43-2 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-methyl-N-(3-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-7-13-22-17-11-8-10-16(14-17)20-19(21)18-12-6-5-9-15(18)2/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,20,21) |
InChI 键 |
ACBJPTOKCJVVBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


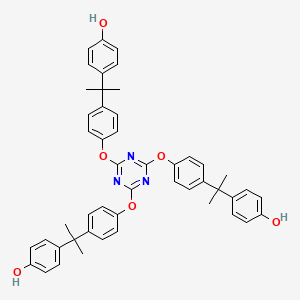
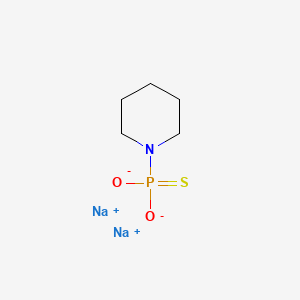

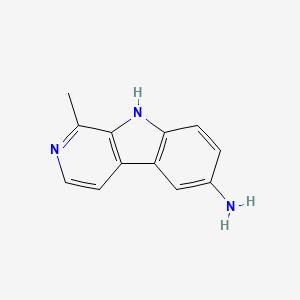


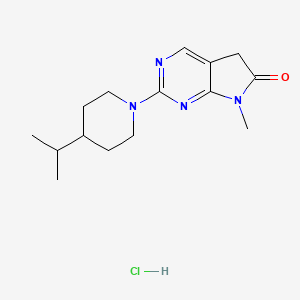
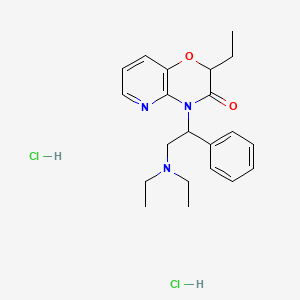
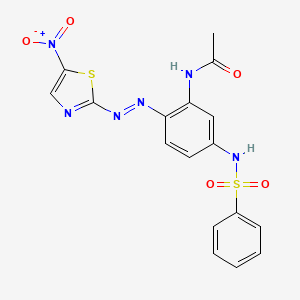
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
